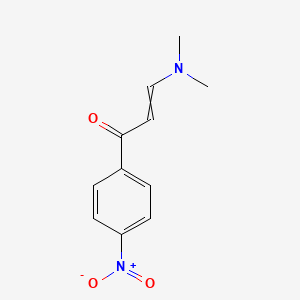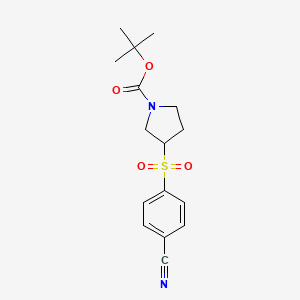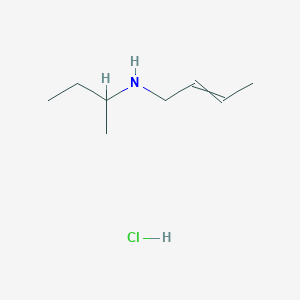
(4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride: is a fluorinated piperidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of fluorine atoms in the molecule can significantly influence its chemical and biological properties, making it a valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction, where a suitable piperidine precursor is reacted with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as potassium carbonate or cesium fluoride to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cesium fluoride in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Wissenschaftliche Forschungsanwendungen
(4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the molecule can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(4R)-1-Benzyl-3,3-difluorpiperidin-4-amin Dihydrochlorid: kann mit anderen fluorierten Piperidinderivaten verglichen werden, wie z. B.:
- (3S,4R)-3-Fluor-1-methylpiperidin-4-amin Dihydrochlorid
- (Z)-3-(3-Bromphenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-on
Diese Verbindungen teilen ähnliche Strukturmerkmale, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und Fluorierungsmustern. Die einzigartige Anordnung von Fluoratomen in (4R)-1-Benzyl-3,3-difluorpiperidin-4-amin Dihydrochlorid trägt zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei, wodurch es zu einer wertvollen Verbindung für verschiedene Anwendungen wird.
Eigenschaften
Molekularformel |
C12H18Cl2F2N2 |
|---|---|
Molekulargewicht |
299.18 g/mol |
IUPAC-Name |
(4R)-1-benzyl-3,3-difluoropiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-12(14)9-16(7-6-11(12)15)8-10-4-2-1-3-5-10;;/h1-5,11H,6-9,15H2;2*1H/t11-;;/m1../s1 |
InChI-Schlüssel |
WUYMKUKMLRBFSH-NVJADKKVSA-N |
Isomerische SMILES |
C1CN(CC([C@@H]1N)(F)F)CC2=CC=CC=C2.Cl.Cl |
Kanonische SMILES |
C1CN(CC(C1N)(F)F)CC2=CC=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12448410.png)


![N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide](/img/structure/B12448445.png)
![Methyl [6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12448449.png)



![2-[(2-Chlorobenzyl)sulfanyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12448473.png)


